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molecular formula C2Br2F4 B104034 1,2-Dibromotetrafluoroethane CAS No. 124-73-2

1,2-Dibromotetrafluoroethane

Cat. No. B104034
M. Wt: 259.82 g/mol
InChI Key: KVBKAPANDHPRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a THF (150 mL) solution of (6-ethoxy-pyrazolo[5,1-b][1,3]thiazol-7-yl)-carbamic acid tert-butyl ester (16.5 g, 61.4 mmol), was added a 2.77M n-hexane solution of n-butyllithium (15.9 mL, 44 mmol) while stirring at −78° C. The mixture was stirred at −78° C. for one hour, and then 1,2-dibromotetrafluoroethane (2.61 mL, 22 mmol) was added, and the mixture was stirred while heating to room temperature for three hours. A saturated aqueous solution of ammonium chloride was added and acetic acid was added, and the mixture was extracted with ethyl acetate and washed with brine, dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 0% then 30%) to obtain 4.95 g (13.7 mmol) of the title compound.
Quantity
2.61 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Quantity
15.9 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:9]([O:16][CH2:17][CH3:18])=[N:10][N:11]2[CH:15]=[CH:14][S:13][C:12]=12)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[Br:25]C(F)(F)C(F)(F)Br.[Cl-].[NH4+]>C(O)(=O)C.CCCCCC.C1COCC1>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:9]([O:16][CH2:17][CH3:18])=[N:10][N:11]2[C:15]([Br:25])=[CH:14][S:13][C:12]=12)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
2.61 mL
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NN2C1SC=C2)OCC)=O
Name
Quantity
15.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
while stirring at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while heating to room temperature for three hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C(=NN2C1SC=C2Br)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.7 mmol
AMOUNT: MASS 4.95 g
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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